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A Comprehensive Structural Comparison of Gyrolite and Reyerite

This guide provides a detailed structural comparison between gyrolite and reyerite, two closely

related phyllosilicate minerals. The information is intended for researchers, scientists, and

professionals in drug development who may encounter these minerals or their synthetic

analogues in their work. The comparison is supported by crystallographic data and includes

detailed experimental protocols for characterization.

Introduction to Gyrolite and Reyerite
Gyrolite and reyerite are layered calcium silicate minerals. Structurally, they are composed of

repeating tetrahedral and octahedral sheets. The fundamental difference between them lies in

the interlayer region. Reyerite represents a more condensed structure, while gyrolite
incorporates an additional interlayer sheet containing water molecules and cations, leading to a

larger c-axis dimension. This structural relationship is crucial for understanding their respective

properties and potential applications.

Quantitative Structural Data
The following table summarizes the key crystallographic and structural parameters for gyrolite
and reyerite, derived from single-crystal X-ray diffraction studies.
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Parameter Gyrolite Reyerite

Chemical Formula
NaCa₁₆(Si₂₃Al)O₆₀(OH)₈·14H₂

O[1]

(Na,K)₂Ca₁₄(Si,Al)₂₄O₅₈(OH)₈·

6H₂O[2]

Crystal System Triclinic[1] Trigonal[2]

Space Group Pī[1] P3[2]

Unit Cell Dimensions
a = 9.74(1) Å, b = 9.74(1) Å, c

= 22.40(2) Å[1]
a = 9.767 Å, c = 19.067 Å[2]

α = 95.7(1)°, β = 91.5(1)°, γ =

120.0(1)°[1]

Key Bond Lengths

Si-O and Ca-O bond lengths

are detailed in Merlino (1988)

[1]

Si-O and Ca-O bond lengths

are detailed in Merlino (1988)

Structural Relationship and Experimental Workflow
The structural relationship between gyrolite and reyerite, as well as a typical experimental

workflow for their characterization, are illustrated in the diagrams below.

Reyerite Structure
Gyrolite Structure
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Caption: Structural relationship between reyerite and gyrolite.
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Caption: Experimental workflow for mineral characterization.

Experimental Protocols
Detailed methodologies for the characterization of gyrolite and reyerite are crucial for

reproducible research. The following protocols outline the key steps for single-crystal X-ray

diffraction and Rietveld refinement.

Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a fundamental technique for determining the precise atomic

arrangement within a crystal.

1. Crystal Selection and Mounting:
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Identify a single crystal of gyrolite or reyerite with well-defined faces and dimensions

typically between 0.1 and 0.3 mm.

Mount the selected crystal on a goniometer head using a suitable adhesive or a cryo-loop.

2. Data Collection:

Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray

source (e.g., Mo Kα or Cu Kα radiation).

Collect a series of diffraction images by rotating the crystal through a range of angles. Data

is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

The diffraction data consists of a set of reflections, each with a specific intensity and position.

3. Data Processing:

Integrate the raw diffraction images to obtain a list of reflection intensities and their

corresponding Miller indices (hkl).

Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

Determine the unit cell parameters and space group from the processed data.

4. Structure Solution and Refinement:

Solve the crystal structure using direct methods or Patterson methods to obtain an initial

model of the atomic positions.

Refine the structural model against the experimental data using least-squares methods. This

involves adjusting atomic coordinates, displacement parameters, and site occupancies to

minimize the difference between the observed and calculated structure factors.

Rietveld Refinement
Rietveld refinement is a powerful technique for analyzing powder X-ray diffraction data to

obtain detailed structural and quantitative phase information.
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1. Sample Preparation:

Grind the mineral sample to a fine powder (typically <10 µm) to ensure a random orientation

of the crystallites.

Load the powdered sample into a sample holder, taking care to minimize preferred

orientation.

2. Powder X-ray Diffraction Data Collection:

Collect a high-quality powder diffraction pattern over a wide 2θ range using a powder

diffractometer.

Use a step size and counting time that provide good statistics and resolution.

3. Rietveld Refinement Procedure:

Initial Model: Start with a known crystal structure model for gyrolite or reyerite. This includes

the space group, unit cell parameters, and atomic positions.

Refinement Software: Use specialized software for Rietveld refinement (e.g., GSAS,

FullProf, TOPAS).

Refinement Strategy:

Begin by refining the scale factor and background parameters.

Sequentially refine the unit cell parameters, peak profile parameters (shape and width),

and preferred orientation parameters.

Finally, refine the atomic coordinates and isotropic/anisotropic displacement parameters.

Goodness-of-Fit: Monitor the goodness-of-fit indicators (e.g., Rwp, GOF) to assess the

quality of the refinement. A successful refinement results in a good match between the

calculated and observed diffraction patterns.

By following these protocols, researchers can obtain high-quality structural data for gyrolite,

reyerite, and related materials, enabling a deeper understanding of their structure-property
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relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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